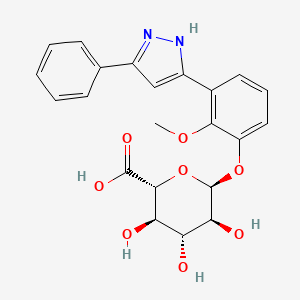
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound characterized by its multiple hydroxyl groups and a unique pyrazolyl-phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl-phenoxy intermediate, which is then coupled with a protected sugar derivative. The final steps involve deprotection and purification to yield the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolyl-phenoxy moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable candidate for investigating carbohydrate-related processes.
Medicine
Medically, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazolyl-phenoxy moiety may interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxyphenoxy)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the pyrazolyl group, making it less complex.
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(3-phenyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the methoxy group, affecting its reactivity.
Uniqueness
The uniqueness of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid lies in its combination of hydroxyl groups, a methoxy group, and a pyrazolyl-phenoxy moiety. This combination provides a unique set of chemical properties and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H22N2O8 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O8/c1-30-19-12(14-10-13(23-24-14)11-6-3-2-4-7-11)8-5-9-15(19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h2-10,16-18,20,22,25-27H,1H3,(H,23,24)(H,28,29)/t16-,17-,18+,20-,22-/m1/s1 |
InChI Key |
GGBUMSXSGHDTMP-FHZCGSGISA-N |
Isomeric SMILES |
COC1=C(C=CC=C1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















